molecular formula C8H9IO2S B3052015 Iodomethyl p-tolyl sulfone CAS No. 37891-96-6

Iodomethyl p-tolyl sulfone

Cat. No. B3052015
CAS RN: 37891-96-6
M. Wt: 296.13 g/mol
InChI Key: FHXRXZOSNIASHH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Iodomethyl p-tolyl sulfone is C8H9IO2S . Its molecular weight is 297.12 . The structure consists of a p-tolyl group (a methyl-substituted phenyl group) attached to a sulfone group that is further substituted with an iodomethyl group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, sulfone derivatives have been shown to enable catalytic C–C and C–X bond construction . This suggests that this compound could potentially participate in similar reactions.


Physical And Chemical Properties Analysis

This compound is a colorless to light yellow crystalline solid. It is insoluble in water but soluble in organic solvents. Its molecular weight is 297.12 .

Scientific Research Applications

1. Organic Synthesis

Iodomethyl p-tolyl sulfone has been identified as a valuable reagent in organic synthesis. For instance, Ogura et al. (1983) demonstrated its utilization in the preparation of a variety of organic compounds including S-methyl α-ketocarbothioates, carboxylic esters, cycloalkanones, and α-methoxy-α-arylacetic esters (Ogura et al., 1983).

2. Synthesis of Methylthiomethyl p-Tolyl Sulfone

Efficient methods have been developed for preparing methylthiomethyl p-tolyl sulfone, a derivative of this compound. These methods involve reactions such as the Pummerer reaction and subsequent treatments that yield methylthiomethyl p-tolyl sulfone (Ogura et al., 1983).

3. Directed Lithiation in Organic Chemistry

Shibasaki et al. (2008) explored the directed lithiation of p-tolyl 1-azulenyl sulfone, a compound related to this compound. This process was crucial in generating azulenyllithium, which could be trapped with various electrophiles to form 2-substituted derivatives (Shibasaki et al., 2008).

4. Synthesis and Conversions of Substituted o-Quinodimethanes

Lenihan and Shechter (1999) investigated the use of derivatives of this compound in the synthesis and cycloaddition of substituted o-quinodimethanes. This research highlighted its potential as a synthon for various organic compounds (Lenihan & Shechter, 1999).

Scientific Research Applications of this compound

Organic Synthesis

This compound is utilized in the synthesis of various organic compounds. Research by Ogura et al. (1983) highlights its use in preparing compounds like S-methyl α-ketocarbothioates, carboxylic esters, cycloalkanones, and α-methoxy-α-arylacetic esters. This demonstrates its versatility as a reagent in organic chemistry (Ogura et al., 1983).

Preparation Techniques

Efficient methods for preparing derivatives of this compound, such as methylthiomethyl p-tolyl sulfone, have been developed. Ogura et al. (1983) described a process involving the Pummerer reaction, which is key in the synthesis of these derivatives, demonstrating the compound's accessibility for various applications (Ogura et al., 1983).

Directed Lithiation in Synthesis

The directed lithiation of p-tolyl 1-azulenyl sulfone, a related compound, was investigated by Shibasaki et al. (2008). This process is crucial for generating azulenyllithium, which is then trapped with different electrophiles to form 2-substituted derivatives. This research sheds light on the compound's potential in advanced organic synthesis (Shibasaki et al., 2008).

Synthesis of o-Quinodimethanes

Lenihan and Shechter (1999) explored the use of derivatives of this compound in synthesizing and cycloadding substituted o-quinodimethanes. This indicates the compound's role as a valuable synthon in organic chemistry (Lenihan & Shechter, 1999).

properties

IUPAC Name

1-(iodomethylsulfonyl)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO2S/c1-7-2-4-8(5-3-7)12(10,11)6-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXRXZOSNIASHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340065
Record name Iodomethyl p-tolyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37891-96-6
Record name 4-(Iodomethylsulfonyl)toluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037891966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodomethyl p-tolyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(IODOMETHYLSULFONYL)TOLUENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XKJ4AI519
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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